Ethyl 3-oxo-4-(pyrimidin-2-ylthio)butanoate
Description
Ethyl 3-oxo-4-(pyrimidin-2-ylthio)butanoate is a chemical compound with the molecular formula C₁₀H₁₂N₂O₃S It is a derivative of butanoic acid and contains a pyrimidin-2-ylthio group attached to the fourth carbon of the butanoic acid chain
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with ethyl acetoacetate and 2-thiouracil.
Reaction Steps: The reaction involves the formation of an intermediate thioamide, followed by cyclization to form the pyrimidin-2-ylthio group.
Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide and under reflux conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is synthesized using a batch process to ensure consistency and quality.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidin-2-ylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted pyrimidines and thioethers.
Properties
IUPAC Name |
ethyl 3-oxo-4-pyrimidin-2-ylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-2-15-9(14)6-8(13)7-16-10-11-4-3-5-12-10/h3-5H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKUJDFVQFECCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis of Ethyl 3-oxo-4-(pyrimidin-2-ylthio)butanoate
The synthesis of this compound typically involves a bimolecular nucleophilic substitution reaction. The process begins with pyrimidine-2-thiol reacting with ethyl 4-chlorobutanoate in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. This reaction yields the desired compound alongside other intermediates that can be further transformed into derivatives with enhanced biological properties .
Biological Applications
The compound has been evaluated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. These compounds have been tested against a range of bacteria and fungi, demonstrating effectiveness comparable to standard antimicrobial agents .
- Anticancer Potential : Research indicates that certain derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this compound have shown promising results in reducing the viability of various cancer cell lines in vitro, suggesting a potential role in cancer therapy .
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of specific enzymes involved in critical biological pathways. For example, its derivatives may inhibit phosphoinositide 3-kinases (PI3Ks), which are crucial for cell signaling related to growth and survival .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:
Mechanism of Action
The mechanism by which Ethyl 3-oxo-4-(pyrimidin-2-ylthio)butanoate exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets involved would depend on the context of its use.
Comparison with Similar Compounds
Ethyl 2-aminobutanoate: Similar in structure but lacks the pyrimidin-2-ylthio group.
Ethyl 3-oxobutanoate: Similar backbone but without the thioether group.
Ethyl 4-(pyrimidin-2-ylthio)butanoate: Similar but with a different oxidation state on the butanoic acid chain.
Uniqueness: Ethyl 3-oxo-4-(pyrimidin-2-ylthio)butanoate is unique due to the presence of both the oxo group and the pyrimidin-2-ylthio group, which imparts distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 3-oxo-4-(pyrimidin-2-ylthio)butanoate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring linked through a thioether bond to a butanoate moiety, which is critical for its biological activities. The general structure can be represented as follows:
Where:
- C1: Ethyl group
- C2: Carbonyl (keto) group
- C3: Pyrimidine ring
- C4: Thioether linkage
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited moderate to good antibacterial effects, particularly against Gram-positive bacteria. A notable study reported minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against several strains, including Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Enterococcus faecalis | 0.5 |
| Bacillus subtilis | 1.0 |
Cytotoxic Activity
The cytotoxic potential of this compound has also been investigated in various cancer cell lines. In vitro studies demonstrated that the compound significantly inhibited cell proliferation in A549 lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents like cisplatin .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| A549 | 15 | Cisplatin | 10 |
| MCF7 | 20 | Doxorubicin | 12 |
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it has been suggested that the compound may act as a dual inhibitor targeting topoisomerase II and EGFR pathways, which are crucial for tumor growth .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antibacterial effects of various pyrimidine derivatives highlighted that this compound showed superior activity compared to other tested compounds, reinforcing its potential as a lead candidate for antibiotic development .
- Cytotoxicity in Cancer Models : In vivo studies using mouse models indicated that the compound not only reduced tumor size but also improved survival rates when administered at therapeutic doses, showcasing its potential as an anticancer agent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
